4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
4-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups, as well as its imidazo[2,1-b][1,3]thiazole moiety
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Imidazole and thiazole-containing compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole and thiazole-containing compounds are known to exhibit a variety of effects at the molecular and cellular level, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole and thiazole-containing compounds .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown the ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
In terms of cellular effects, compounds with similar structures have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia
Molecular Mechanism
The molecular mechanism of action of 4-BROMO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZENE-1-SULFONAMIDE is not well-defined. It is known that the imidazo[2,1-b][1,3]thiazole system can be assembled based on the reaction of certain derivatives with 2-aminothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. One common approach is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require the presence of electron-withdrawing substituents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically conducted in controlled environments to ensure consistency and safety. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Medicine: The compound has been investigated for its potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents and functional groups.
Brominated Benzene Derivatives: Compounds with similar bromine substitutions on the benzene ring.
Sulfonamide Derivatives: Other sulfonamide compounds with different aromatic rings and substituents.
Uniqueness: 4-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCLSUKAWWQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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